Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-
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Overview
Description
Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes a quinazoline core and various functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thio Group: This step involves the reaction of the quinazoline intermediate with a thiol reagent, often under mild conditions.
Attachment of the Acetamide Group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Addition of the 3-Methylbutyl Group: This step may involve alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other compounds with a quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.
Thioamides: Compounds with a thioamide group, known for their diverse biological activities.
Uniqueness
Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for scientific research.
Properties
Molecular Formula |
C22H25N3OS |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(3-methylbutyl)-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H25N3OS/c1-15(2)12-13-23-20(26)14-27-22-18-6-4-5-7-19(18)24-21(25-22)17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3,(H,23,26) |
InChI Key |
AJPPTSVAPBNIHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NCCC(C)C |
Origin of Product |
United States |
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